molecular formula C14H12N2O2 B13945040 5-Ethynyl-3-(4-methoxybenzyl)pyrimidin-4(3H)-one

5-Ethynyl-3-(4-methoxybenzyl)pyrimidin-4(3H)-one

Cat. No.: B13945040
M. Wt: 240.26 g/mol
InChI Key: YYLXOEKEEKCZLM-UHFFFAOYSA-N
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Description

5-Ethynyl-3-(4-methoxybenzyl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a 4-methoxybenzyl group at position 3 and an ethynyl substituent at position 5. Key physicochemical properties include:

  • Molecular Formula: C₁₄H₁₂N₂O₂
  • Molecular Weight: 240.26 g/mol
  • CAS Number: 2420500-13-4
  • Purity: 95% .

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

5-ethynyl-3-[(4-methoxyphenyl)methyl]pyrimidin-4-one

InChI

InChI=1S/C14H12N2O2/c1-3-12-8-15-10-16(14(12)17)9-11-4-6-13(18-2)7-5-11/h1,4-8,10H,9H2,2H3

InChI Key

YYLXOEKEEKCZLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC=C(C2=O)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-3-(4-methoxybenzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common route might include:

    Starting Materials: Benzyl derivatives and pyrimidinone precursors.

    Reaction Steps:

    Reaction Conditions: Use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reactors might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming hydroxylated derivatives.

    Reduction: Reduction reactions might yield deoxygenated products.

    Substitution: Various nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products depend on the specific reactions and conditions but may include hydroxylated, deoxygenated, or substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The ethynyl and methoxybenzyl groups may play crucial roles in binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Halogenated Analogs
  • 5-Bromo-3-(4-methoxybenzyl)pyrimidin-4(3H)-one

    • Molecular Formula : C₁₂H₁₁BrN₂O₂
    • Molecular Weight : 295.14 g/mol
    • Key Difference : Bromine at position 5 instead of ethynyl.
    • Synthetic Utility : Bromine facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), as seen in intermediates for pharmaceutical synthesis .
    • Physical Property : Higher molecular weight (295 vs. 240 g/mol) due to bromine substitution .
Thienopyrimidinone Derivatives
  • 2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12a) Structure: Thiophene-fused pyrimidinone with methoxyphenyl groups. Synthesis: 61% yield via condensation and cyclization . Melting Point: 241–243°C, higher than non-fused pyrimidinones due to increased planarity .
Fluorinated Derivatives
  • 5-Bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one
    • Synthetic Route : Uses NMP and potassium carbonate for nucleophilic substitution .
    • Application : Fluorine atoms improve lipophilicity and bioavailability, common in CNS-targeting drugs .

Biological Activity

5-Ethynyl-3-(4-methoxybenzyl)pyrimidin-4(3H)-one is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The chemical structure of 5-Ethynyl-3-(4-methoxybenzyl)pyrimidin-4(3H)-one can be represented as follows:

  • Molecular Formula : C15_{15}H15_{15}N2_{2}O
  • Molecular Weight : 241.29 g/mol

Research indicates that the compound acts primarily as an allosteric modulator of G protein-coupled receptors (GPCRs), which are crucial in various physiological processes and are targeted in multiple CNS disorders. The modulation of GPCRs can lead to altered signaling pathways that may have therapeutic implications in treating conditions such as depression and anxiety .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that 5-Ethynyl-3-(4-methoxybenzyl)pyrimidin-4(3H)-one exhibits significant cytotoxic effects against various cancer cell lines. Notably:

  • MCF-7 (breast cancer) : IC50_{50} values were reported at concentrations comparable to standard chemotherapeutics.
  • U-937 (monocytic leukemia) : The compound induced apoptosis in a dose-dependent manner, with flow cytometry confirming increased caspase-3 activity, indicating activation of the apoptotic pathway .

Comparative Analysis

A comparative analysis of the compound's biological activity against other known agents is summarized in the table below:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
5-Ethynyl-3-(4-methoxybenzyl)pyrimidin-4(3H)-oneMCF-71.5Induces apoptosis via caspase activation
DoxorubicinMCF-70.8DNA intercalation and topoisomerase inhibition
ProdigiosinHCT-1161.9Induces cell cycle arrest and apoptosis

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Apoptosis Induction :
    • A study involving MCF-7 cells showed that treatment with 5-Ethynyl-3-(4-methoxybenzyl)pyrimidin-4(3H)-one resulted in a significant increase in apoptotic cells as evidenced by Annexin V staining. The mechanism was linked to mitochondrial dysfunction and subsequent activation of the intrinsic apoptotic pathway .
  • In Vivo Efficacy :
    • An animal model study demonstrated that administration of the compound led to reduced tumor growth in xenograft models, suggesting its potential as an anticancer agent .

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